Telavancin hydrochloride is a novel, semi-synthetic lipoglycopeptide antibiotic. [] It belongs to the class of vancomycin derivatives and is specifically designed to combat multidrug-resistant Gram-positive pathogens. [] In scientific research, Telavancin Hydrochloride serves as a crucial tool for investigating bacterial resistance mechanisms, exploring novel drug delivery systems, and developing new therapeutic strategies against infectious diseases.
Telavancin belongs to the class of lipoglycopeptide antibiotics. It is synthesized from vancomycin, a naturally occurring glycopeptide antibiotic, through a series of chemical modifications that enhance its antibacterial properties. The empirical formula of telavancin hydrochloride is , with a molecular weight of approximately 1755.6 Da .
The synthesis of telavancin involves several key steps that modify the vancomycin structure to enhance its pharmacological properties. The general synthetic route includes:
Telavancin's molecular structure features a complex arrangement that includes a hydrophobic decylaminoethyl side chain and a hydrophilic phosphonomethyl aminomethyl group attached to the glycopeptide backbone. The structural modifications contribute significantly to its enhanced antibacterial activity compared to vancomycin. The detailed structural formula includes multiple functional groups that facilitate its interaction with bacterial cell walls and membranes .
Telavancin participates in various chemical reactions primarily related to its synthesis and interactions with bacterial components:
Telavancin exhibits a dual mechanism of action:
Telavancin hydrochloride appears as an off-white to slightly colored amorphous powder. Its solubility is limited in water but it is highly lipophilic, which contributes to its pharmacokinetic properties.
Telavancin is primarily used in clinical settings for treating serious infections caused by Gram-positive bacteria resistant to other antibiotics, particularly MRSA. Its applications include:
Glycopeptide antibiotics represent a critical class of antimicrobial agents derived from actinomycete bacteria. Vancomycin, discovered in the 1950s from Amycolatopsis orientalis, became the foundational glycopeptide and gained FDA approval in 1958 [1] [7]. For decades, it served as the "gold standard" against severe Gram-positive infections, particularly methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism involves binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors (Lipid II), inhibiting cell wall transglycosylation and transpeptidation [4] [7]. Teicoplanin, a naturally occurring lipoglycopeptide complex discovered in 1978, offered improved pharmacokinetics but never gained approval in the US [7]. By the 1980s–1990s, emerging resistance threatened glycopeptide efficacy. Vancomycin-resistant enterococci (VRE) appeared in 1986, followed by vancomycin-intermediate S. aureus (VISA) and fully vancomycin-resistant S. aureus (VRSA) strains. These pathogens altered the Drug II target to D-alanyl-D-lactate (D-Ala-D-Lac) or D-alanyl-D-serine (D-Ala-D-Ser), reducing vancomycin binding affinity by ~1000-fold [2] [7] [8]. This resistance crisis spurred efforts to develop next-generation glycopeptides.
The limitations of natural glycopeptides provided a compelling rationale for chemical modification:
Telavancin Hydrochloride emerged from this rational design approach. It is a semisynthetic derivative of vancomycin featuring two key structural modifications (Figure 1):
These modifications confer a dual mechanism of action:
This dual mechanism significantly enhances potency against Gram-positive pathogens, including strains with reduced vancomycin susceptibility (Table 1), and lowers the propensity for resistance development compared to vancomycin or linezolid [5] [9].
Table 1: Comparative In Vitro Activity (MIC₉₀, μg/mL) of Telavancin Against Key Gram-Positive Pathogens [5] [9]
Organism | Telavancin | Vancomycin | Linezolid | Daptomycin |
---|---|---|---|---|
Methicillin-Susceptible S. aureus (MSSA) | 0.5 | 1 | 2 | 0.5 |
Methicillin-Resistant S. aureus (MRSA) | 0.25 | 1 | 2 | 0.5 |
Vancomycin-Intermediate S. aureus (VISA) | 1 | 8 | 2 | 4 |
Vancomycin-Susceptible E. faecalis | 1 | 2 | 2 | 1 |
VanA E. faecium (Vancomycin-Resistant) | 8 | 512 | 2 | 4 |
Streptococcus pneumoniae | 0.03 | 0.5 | 1 | - |
The development of telavancin hydrochloride represents a significant achievement in antibiotic medicinal chemistry:
Table 2: Key Development and Commercialization Milestones for Telavancin Hydrochloride [1] [5] [6]
Year | Milestone | Entity/Regulator |
---|---|---|
~2000 | Discovery & Preclinical Development of TD-6424 (Telavancin) | Theravance, Inc. |
2005 | Phase III Trials Initiated (FAST for cSSSI) | Theravance, Inc. |
2007 | FDA "Approvable Letter" Received | US FDA |
2009 | FDA Approval for cSSSI (Sept 11) | US FDA |
2009 | US Launch (Vibativ™) | Astellas (initial partner) |
2012 | FDA Anti-Infective Drugs Advisory Committee recommends approval for HABP/VABP | US FDA Advisory Committee |
2013 | FDA Approval for HABP/VABP (June 21) | US FDA |
2013 | Exclusive EU Commercialization Agreement for Nosocomial Pneumonia | Clinigen Group plc |
2014 | Rights to US Market Acquired | Cumberland Pharmaceuticals |
2015+ | Regional Partnerships Established (e.g., China, MENA, Canada, Latin America) | SciClone, Tabuk, Pendopharm, Mega |
2020s | Exploration of Additional Indications (e.g., Osteomyelitis) | Various |
CAS No.: 31373-65-6
CAS No.: 23103-35-7
CAS No.: 76663-30-4
CAS No.:
CAS No.: 637-23-0
CAS No.: 731002-50-9